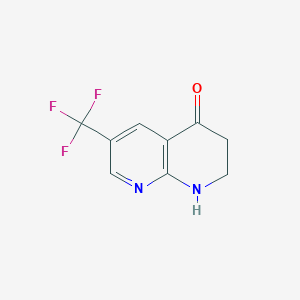
6-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a compound that features a trifluoromethyl group attached to a naphthyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique structural and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the introduction of the trifluoromethyl group into the naphthyridine ring. One common method is the radical trifluoromethylation, which can be achieved using photoredox catalysis. This method involves the use of visible light to generate trifluoromethyl radicals, which then react with the naphthyridine precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale photoredox catalysis processes, utilizing efficient and scalable light sources such as blue LED lamps or even natural sunlight. The use of robust and recyclable catalysts, such as ruthenium or iridium complexes, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols .
Applications De Recherche Scientifique
6-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and metabolic stability. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and are used in similar applications.
Trifluoromethyl indoles: Another class of compounds with the trifluoromethyl group, known for their biological activities.
Uniqueness
6-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to its specific naphthyridine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H7F3N2O |
|---|---|
Poids moléculaire |
216.16 g/mol |
Nom IUPAC |
6-(trifluoromethyl)-2,3-dihydro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)5-3-6-7(15)1-2-13-8(6)14-4-5/h3-4H,1-2H2,(H,13,14) |
Clé InChI |
RAQHBBVUCRBOJG-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(C1=O)C=C(C=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



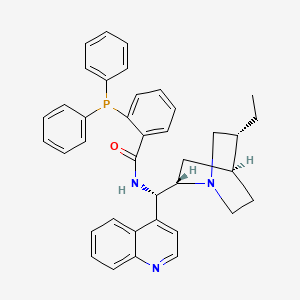
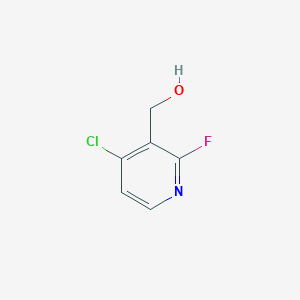
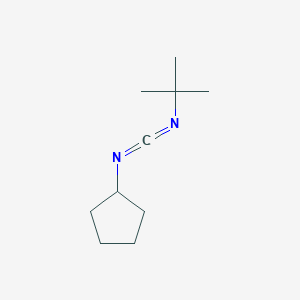
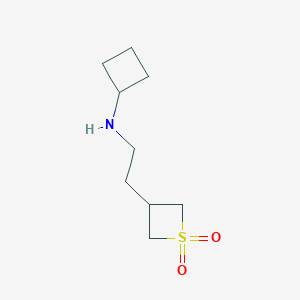
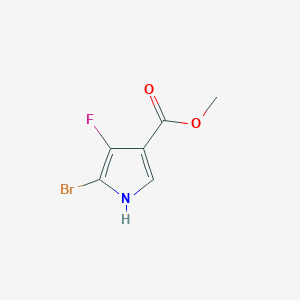
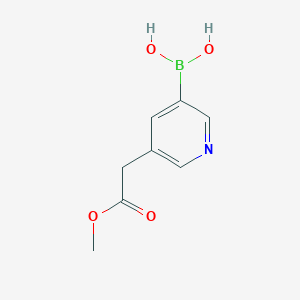
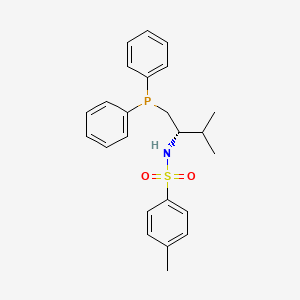
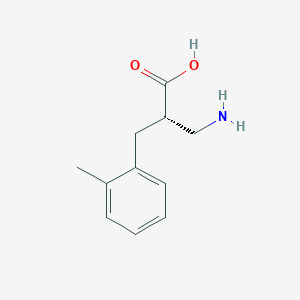
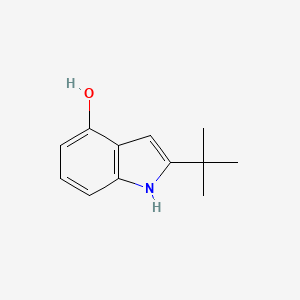

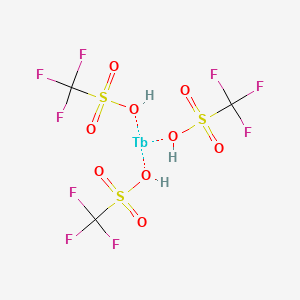
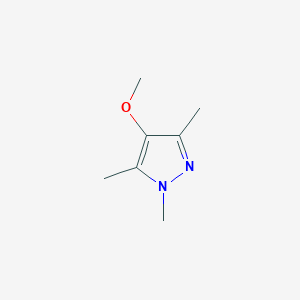
![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)
